N-(3-(1-(2-methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

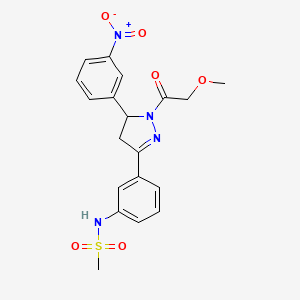

The compound N-(3-(1-(2-methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (IUPAC name confirmed in ) is a pyrazole derivative functionalized with a methanesulfonamide group, a 3-nitrophenyl substituent, and a 2-methoxyacetyl moiety. The 3-nitrophenyl group may enhance electron-withdrawing effects, influencing reactivity or binding interactions.

Properties

IUPAC Name |

N-[3-[2-(2-methoxyacetyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-29-12-19(24)22-18(14-6-4-8-16(10-14)23(25)26)11-17(20-22)13-5-3-7-15(9-13)21-30(2,27)28/h3-10,18,21H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZSDPHEZMQRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-(2-methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O6S. The compound features a methanesulfonamide group, which is often associated with enhanced biological activity due to its ability to interact with biological targets.

Antioxidant Properties

Research indicates that compounds with pyrazole moieties exhibit significant antioxidant activity. For instance, molecular docking studies have shown that derivatives similar to this compound have excellent antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Pyrazole derivatives are known to inhibit pathways associated with inflammation, such as the NF-kB pathway. The presence of nitro groups in the structure may enhance this effect by modulating inflammatory mediators .

Case Studies

- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives, including compounds similar to this compound). The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines and showed potential as therapeutic agents .

- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to key proteins involved in inflammation and cancer progression. This suggests a multi-target mechanism where the compound can exert its effects through various biological pathways .

Data Tables

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anti-inflammatory Activity

Research indicates that similar pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds with structural similarities have shown efficacy in inhibiting pro-inflammatory mediators. A study demonstrated that modifications to the pyrazole ring can enhance anti-inflammatory effects through the inhibition of cyclooxygenase enzymes.

| Compound | Structure | Anti-inflammatory Activity |

|---|---|---|

| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Structure | Higher activity than diclofenac sodium |

Anticancer Potential

Initial studies suggest that N-(3-(1-(2-methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may exhibit anticancer properties. Research on related compounds has shown promising results against various cancer cell lines, indicating potential for further investigation into its efficacy in cancer therapy.

Antibacterial Properties

The compound's structure suggests potential antibacterial activity, particularly against resistant strains of bacteria. Similar sulfonamide derivatives have been effective in inhibiting bacterial growth by targeting folate synthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Anti-inflammatory Study : A recent investigation showed that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting key inflammatory cytokines.

- Anticancer Research : Experimental studies indicated that certain pyrazole compounds induced apoptosis in cancer cells through the activation of caspase pathways.

- Antibacterial Efficacy : Research demonstrated that similar sulfonamide compounds effectively inhibited bacterial growth in vitro, suggesting a potential application in treating infections.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a dihydro-1H-pyrazole core with sulfonamide derivatives but differs in substituent patterns. Key analogues include:

Key Observations :

Physicochemical Properties

| Property | Target Compound | 4af (Dihydropyrano-pyrazole) | CCG-28511 |

|---|---|---|---|

| Melting Point (°C) | Not reported | 69.0–70.4 | Not reported |

| Synthetic Yield | Not reported | 70% | Not reported |

| Solubility Predictors | Polar nitro group | Nonpolar methyl/cyano groups | Moderate (isobutyryl) |

Notes:

Pharmacological and Computational Insights

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step processes starting with the formation of the pyrazole core. A common approach includes:

- Step 1 : Condensation of a substituted chalcone with hydrazine derivatives to form the 4,5-dihydropyrazole ring .

- Step 2 : Functionalization of the pyrazole core via sulfonylation or methoxyacetylation, using reagents like methanesulfonyl chloride or 2-methoxyacetyl chloride under basic conditions (e.g., triethylamine) .

- Intermediate Characterization : Key intermediates are verified via / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, the 3-nitrophenyl substituent is confirmed by aromatic proton splitting patterns in NMR .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopic Validation :

- NMR : Methoxyacetyl groups exhibit singlet peaks at ~3.3 ppm () and ~170 ppm ().

- FT-IR : Sulfonamide S=O stretches appear at ~1350–1150 cm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.